molecular formula C24H20ClN3O4S B14965809 3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14965809
M. Wt: 482.0 g/mol
InChI Key: CIPDZVSQIZUZJR-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Addition of the N,N,5-trimethyl groups: These groups are typically introduced through alkylation reactions.

    Attachment of the 2-oxo-2-phenylethyl group: This step may involve a condensation reaction with an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Condensation: It can participate in condensation reactions to form larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antiviral, and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and substitutions, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-phenacylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-14-19-21(30)28(17-11-9-16(25)10-12-17)24(32)27(13-18(29)15-7-5-4-6-8-15)23(19)33-20(14)22(31)26(2)3/h4-12H,13H2,1-3H3

InChI Key

CIPDZVSQIZUZJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)N(C)C

Origin of Product

United States

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